molecular formula C8H17NO B1426044 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine CAS No. 1354963-76-0

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Cat. No. B1426044
CAS RN: 1354963-76-0
M. Wt: 143.23 g/mol
InChI Key: ZJYFCPQNVXGOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a chemical compound with the molecular formula C8H17NO . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine consists of a cyclobutane ring, which is a four-membered carbon ring, with three methyl groups (CH3), an amine group (NH2), and a methoxy group (OCH3) attached .

Scientific Research Applications

Pharmaceutical Research

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine: is a compound of interest in pharmaceutical research due to its structural uniqueness and potential biological activity. It could serve as a precursor or an intermediate in the synthesis of novel pharmacologically active molecules. Its cyclic amine structure may be explored for the development of new central nervous system (CNS) drugs, given that amines are often key functional groups in CNS-active compounds .

Chemical Synthesis

In the realm of chemical synthesis, this compound offers versatility as a building block. Its methoxy group and cyclobutanamine core can undergo various chemical reactions, making it suitable for creating complex organic molecules. It could be used to synthesize new ligands for catalysis or as a starting material for compounds with potential industrial applications .

Material Science

The applications in material science for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine could involve the development of new polymeric materials. The amine group can act as a site for polymerization, leading to materials with unique properties suitable for specialized applications such as high-performance coatings or advanced composite materials .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or a reagent in chromatographic methods. Its unique structure allows for easy detection and quantification, which is essential in the analysis of complex mixtures or in the quality control of pharmaceuticals .

Biochemistry

Biochemically, 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine might be investigated for its interaction with biological macromolecules. It could be a candidate for enzyme inhibition studies, which are crucial in understanding metabolic pathways and designing drugs to modulate these pathways .

Environmental Science

Lastly, the environmental science application could involve the study of this compound’s degradation products and their impact on the environment. Understanding its breakdown and persistence in various environmental conditions can inform the assessment of its ecological footprint and guide the development of environmentally benign synthesis methods .

Safety And Hazards

The safety information for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-methoxy-2,2,3-trimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)6(9)5-8(7,3)10-4/h6H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYFCPQNVXGOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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